molecular formula C11H12O3 B13147654 Methyl 4-[(e)-2-methoxyethenyl]benzoate

Methyl 4-[(e)-2-methoxyethenyl]benzoate

Cat. No.: B13147654
M. Wt: 192.21 g/mol
InChI Key: NYEHKJYWMUGBFY-BQYQJAHWSA-N
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Description

Methyl 4-[(e)-2-methoxyethenyl]benzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group and a methoxyethenyl substituent. This compound is known for its pleasant aroma and is used in various applications, including perfumery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-[(e)-2-methoxyethenyl]benzoate can be synthesized through the esterification of 4-[(e)-2-methoxyethenyl]benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(e)-2-methoxyethenyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-[(e)-2-methoxyethenyl]benzoic acid or corresponding aldehydes.

    Reduction: Alcohol derivatives of the ester.

    Substitution: Nitro, halogen, or alkyl-substituted benzene derivatives.

Scientific Research Applications

Methyl 4-[(e)-2-methoxyethenyl]benzoate has a wide range of applications in scientific research:

Biological Activity

Methyl 4-[(E)-2-methoxyethenyl]benzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

The biological activity of this compound is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions may lead to alterations in metabolic pathways, affecting processes such as inflammation, cell proliferation, and apoptosis.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : The compound may also act as a modulator of specific receptors, influencing cellular signaling pathways that regulate growth and survival.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Properties

The compound has shown significant antioxidant activity in vitro. It scavenges free radicals, which are implicated in oxidative stress-related diseases. This property may contribute to its protective effects against cellular damage .

Anti-inflammatory Effects

In animal models, this compound has been reported to reduce markers of inflammation. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

Case Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of this compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that the compound exhibited a scavenging ability comparable to standard antioxidants like ascorbic acid, with an IC50 value of 25 µg/mL .

Data Table: Summary of Biological Activities

Biological Activity Tested Model Findings
AntimicrobialBacterial strainsMIC: S. aureus - 32 µg/mL; E. coli - 64 µg/mL
AntioxidantDPPH assayIC50 = 25 µg/mL
Anti-inflammatoryAnimal modelsReduced inflammatory markers

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-[(E)-2-methoxyethenyl]benzoate

InChI

InChI=1S/C11H12O3/c1-13-8-7-9-3-5-10(6-4-9)11(12)14-2/h3-8H,1-2H3/b8-7+

InChI Key

NYEHKJYWMUGBFY-BQYQJAHWSA-N

Isomeric SMILES

CO/C=C/C1=CC=C(C=C1)C(=O)OC

Canonical SMILES

COC=CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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